1-(4-Chlorobenzyl)-4-methylpiperidine
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Overview
Description
1-(4-Chlorobenzyl)-4-methylpiperidine is an organic compound belonging to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom This compound features a 4-chlorobenzyl group attached to the nitrogen atom and a methyl group at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-4-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines or alcohols, depending on the reducing agent used
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary amines or alcohols
Scientific Research Applications
1-(4-Chlorobenzyl)-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiproliferative and antitubercular activities. .
Insecticidal Properties: Compounds derived from piperidine structures, including this compound, have demonstrated insecticidal properties, making them useful in agricultural applications.
Electrochemical Oxidation: Research on the electrochemical oxidation of piperidin-4-ones highlights their potential in synthetic chemistry applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to its observed biological activities.
Pathways Involved: The exact pathways are still under investigation, but studies suggest that the compound may affect cellular signaling pathways, leading to its antiproliferative and antitubercular effects
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)-4-methylpiperidine
- 1-(3,4-Dichlorobenzyl)-4-methylpiperidine
- 1-(4-Bromobenzyl)-4-methylpiperidine
Comparison: 1-(4-Chlorobenzyl)-4-methylpiperidine is unique due to its specific substitution pattern and the presence of a chlorine atom on the benzyl group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C13H18ClN |
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Molecular Weight |
223.74 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-methylpiperidine |
InChI |
InChI=1S/C13H18ClN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3 |
InChI Key |
NLPFSQCLMJGXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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